(4,6-difluoro-1H-benzo[d]imidazol-2-yl)methanamine
Description
Overview of Benzimidazole (B57391) Scaffold in Chemical and Biological Research
The benzimidazole scaffold, a heterocyclic aromatic organic compound, is formed by the fusion of a benzene (B151609) ring and an imidazole (B134444) ring. beilstein-journals.org This core structure is of paramount importance in the fields of medicinal chemistry and materials science. mdpi.com
The first synthesis of a benzimidazole derivative was reported in 1872. beilstein-journals.org However, significant interest in this class of compounds emerged in the 1950s with the discovery that 5,6-dimethyl-1-(α-D-ribofuranosyl)benzimidazole is an integral part of the structure of vitamin B12. chemicalbook.com This discovery highlighted the natural relevance of the benzimidazole scaffold and spurred further research into its derivatives. Over the years, numerous benzimidazole-containing compounds have been developed and marketed as drugs for a variety of therapeutic applications. ijrpc.com
Benzimidazole derivatives are recognized for their diverse range of pharmacological activities. nih.govarabjchem.org This broad spectrum of activity is attributed to the ability of the benzimidazole nucleus to interact with various biological targets. arabjchem.org Reported biological activities include:
Anticancer beilstein-journals.orgijrpc.com
Antimicrobial nih.govchemicalbook.com
Antiviral mdpi.com
Antihypertensive mdpi.com
Anti-inflammatory nih.govchemicalbook.com
Antidiabetic nih.gov
Anthelmintic ijrpc.com
The versatility of the benzimidazole scaffold allows for structural modifications that can modulate its biological activity, making it a privileged structure in drug discovery. arabjchem.org
Benzimidazoles are considered bioisosteres of naturally occurring purine (B94841) nucleotides. researchgate.net Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound. This structural similarity allows benzimidazole derivatives to mimic endogenous nucleotides and interact with their biological targets, such as enzymes and receptors. nih.gov This mimicry is a key factor in the broad range of biological activities observed for this class of compounds. researchgate.net
Significance of Fluorine Substitution in Medicinal and Materials Chemistry
The introduction of fluorine atoms into organic molecules is a widely used strategy in medicinal and materials chemistry to modulate the properties of the parent compound. acs.org Over a quarter of all FDA-approved drugs on the market contain at least one fluorine atom. nih.gov
Fluorination can significantly alter the physicochemical and biological properties of a molecule. acs.org Key impacts include:
Metabolic Stability: The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it more resistant to metabolic cleavage. This can increase the metabolic stability and bioavailability of a drug. acs.org
Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes. acs.org
Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions with biological targets, thereby increasing binding affinity and potency. nih.gov
Acidity/Basicity: The electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, which can influence a compound's pharmacokinetic properties. nih.gov
These effects are leveraged by medicinal chemists to optimize the drug-like properties of lead compounds. acs.org
Several synthetic strategies have been developed for the incorporation of fluorine into heterocyclic systems. These methods can be broadly categorized as either electrophilic or nucleophilic fluorination. researchgate.net
Electrophilic Fluorination: This involves the use of reagents that deliver an electrophilic fluorine species to a nucleophilic center on the heterocyclic ring. researchgate.net
Nucleophilic Fluorination: This strategy typically involves the displacement of a leaving group on the heterocyclic ring with a nucleophilic fluoride (B91410) source. rsc.org
The choice of fluorination strategy depends on the specific heterocyclic system and the desired position of the fluorine atom. researchgate.net The development of new and efficient fluorination methods remains an active area of research. acgpubs.org
Classification and Structural Features of (4,6-Difluoro-1H-benzo[d]imidazol-2-yl)methanamine
This compound is classified as a substituted benzimidazole. Its structure is characterized by three key features: the core benzimidazole ring system, two fluorine atoms substituting the benzene ring at positions 4 and 6, and a methanamine (-CH₂NH₂) group attached to the 2-position of the imidazole ring.
The difluoro substitution on the benzene portion of the molecule is expected to significantly alter its electronic properties. The structural placement of the methanamine group at the 2-position is a common feature in many biologically active benzimidazoles. longdom.org
While detailed experimental data for this specific compound is not widely available in published literature, its structural properties can be predicted based on related molecules. For comparison, the closely related compound, 4,6-difluoro-1H-benzimidazol-2-amine, which lacks the methylene (B1212753) (-CH₂) linker, has been documented.
Table 1: Predicted Physicochemical Properties of this compound Note: These are computationally predicted values and may differ from experimental values.
| Property | Value |
| Molecular Formula | C₈H₇F₂N₃ |
| Molecular Weight | 183.16 g/mol |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 1 |
Structural Features:
Benzimidazole Core: Provides a rigid, planar scaffold that is known to interact with various biological macromolecules.
Difluoro Substitution: The two fluorine atoms at positions 4 and 6 are strong electron-withdrawing groups. This can influence the acidity of the N-H protons on the imidazole ring and affect intermolecular interactions, such as hydrogen bonding and π-stacking. mdpi.com
Methanamine Group: The aminomethyl (-CH₂NH₂) substituent at the 2-position introduces a flexible, basic side chain. This group can participate in hydrogen bonding and ionic interactions, which are often crucial for binding to biological targets like enzymes and receptors.
The combination of a fluorinated benzimidazole core with a flexible basic side chain suggests that this compound could be a subject of interest in medicinal chemistry research for the development of new therapeutic agents.
Structure
3D Structure
Properties
IUPAC Name |
(4,6-difluoro-1H-benzimidazol-2-yl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2N3/c9-4-1-5(10)8-6(2-4)12-7(3-11)13-8/h1-2H,3,11H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGMHFIJWQYAMMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=N2)CN)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4,6 Difluoro 1h Benzo D Imidazol 2 Yl Methanamine and Its Analogues
Conventional Synthetic Routes to Benzimidazole-2-methanamines
The foundational structure of (4,6-difluoro-1H-benzo[d]imidazol-2-yl)methanamine is the benzimidazole-2-methanamine core. Traditional methods for constructing this core are well-established in organic chemistry.
Condensation Reactions with o-Phenylenediamines and Amino Acid Precursors
A primary and widely utilized method for synthesizing the benzimidazole (B57391) ring system is the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. orientjchem.org In the context of benzimidazole-2-methanamines, an amino acid precursor is often employed. This reaction typically involves heating the two reactants, often in the presence of a dehydrating agent or an acid catalyst, to facilitate the cyclization and formation of the imidazole (B134444) ring fused to the benzene (B151609) ring. nih.govresearchgate.net
The general mechanism involves the initial formation of a Schiff base between one of the amino groups of the o-phenylenediamine and the carbonyl group of the amino acid precursor. This is followed by an intramolecular cyclization where the second amino group of the diamine attacks the imine carbon. Subsequent dehydration leads to the formation of the aromatic benzimidazole ring. The choice of amino acid precursor is critical as its side chain will ultimately form the substituent at the 2-position of the benzimidazole. For the synthesis of the parent (1H-benzo[d]imidazol-2-yl)methanamine, glycine or a protected form of it would be the logical choice.
| Reactant 1 | Reactant 2 | Conditions | Product | Reference |
| o-Phenylenediamine | Amino Acid (e.g., Glycine) | Heat, Acid Catalyst | 2-Substituted Benzimidazole | orientjchem.orgnih.gov |
| Substituted o-phenylenediamine | Carboxylic Acid | High Temperature | 2-Substituted Benzimidazole | semanticscholar.org |
Heterocyclic Ring Formation Strategies
Beyond the direct condensation with amino acids, other strategies for forming the heterocyclic benzimidazole ring have been developed. These methods often provide alternative pathways that can accommodate a wider variety of starting materials or offer milder reaction conditions. One such approach is the reaction of o-phenylenediamines with aldehydes, followed by an oxidative cyclization. nih.govvinhuni.edu.vn This two-step process first forms a 1,2-disubstituted dihydrobenzimidazole, which is then oxidized to the aromatic benzimidazole. Various oxidizing agents can be employed for this transformation.
Another strategy involves the use of orthoesters or formamides as a source for the carbon atom at the 2-position of the benzimidazole ring. organic-chemistry.org These reactions are also typically carried out by heating with an o-phenylenediamine in the presence of a catalyst. The versatility of these methods allows for the synthesis of a diverse library of benzimidazole derivatives. nih.gov
Specific Synthesis of Fluorinated Benzimidazole Core Structures
The introduction of fluorine atoms onto the benzimidazole core, as in this compound, requires specialized synthetic techniques. The presence of fluorine can significantly alter the electronic properties and biological activity of the molecule. acgpubs.org
Introduction of Fluorine Atoms via Pre-fluorinated Building Blocks
A common and effective strategy for the synthesis of fluorinated benzimidazoles is to start with a pre-fluorinated building block. acgpubs.org In the case of this compound, this would involve using 3,5-difluoro-o-phenylenediamine as the starting material. This fluorinated diamine can then be subjected to the conventional condensation reactions described in section 2.1.1. For instance, condensation of 3,5-difluoro-o-phenylenediamine with a suitable amino acid precursor would directly yield the desired 4,6-difluorobenzimidazole core. This approach ensures the precise placement of the fluorine atoms on the benzene ring. mdpi.com
| Fluorinated Precursor | Reaction | Product | Reference |
| 3,5-difluoro-o-phenylenediamine | Condensation with Glycine derivative | This compound | acgpubs.orgmdpi.com |
| Fluorinated anilines | Oxidative cyclization | Fluorinated ring-fused benzimidazoles | nih.gov |
Late-Stage Difluoromethylation Approaches
While the use of pre-fluorinated building blocks is a robust method, late-stage fluorination offers the advantage of introducing fluorine atoms at a later point in the synthetic sequence. This can be particularly useful for creating a library of compounds for structure-activity relationship studies. Late-stage difluoromethylation reactions have gained significant attention in medicinal chemistry. rsc.orgnih.govrsc.org
These methods often involve the use of specialized difluoromethylating reagents that can react with a pre-formed benzimidazole core. The reaction conditions for these transformations are often carefully controlled and may involve transition metal catalysts or radical initiators. rsc.org For example, a C-H activation/difluoromethylation reaction could potentially be used to introduce a difluoromethyl group onto a benzimidazole scaffold, although this would not directly yield the desired substitution pattern of this compound. More commonly, these methods are used to introduce CF2H groups. beilstein-journals.org
Advanced Synthetic Techniques for this compound Derivatization
Once the core structure of this compound is synthesized, further modifications, or derivatizations, can be made to explore its chemical space and potential applications. These advanced techniques focus on modifying the primary amine group or the benzimidazole nitrogen atoms.
Derivatization of the primary amine at the 2-position is a common strategy to create a diverse range of analogues. This can be achieved through various reactions such as acylation, alkylation, sulfonylation, and reductive amination. For instance, reacting this compound with an acyl chloride or a carboxylic acid in the presence of a coupling agent would yield the corresponding amide derivative.
Furthermore, the nitrogen atoms of the benzimidazole ring can also be functionalized. Alkylation of the N-H group is a common modification. The choice of the alkylating agent and reaction conditions can influence whether the reaction occurs at the N-1 or N-3 position, although in many cases a mixture of isomers is obtained. These derivatization reactions allow for the fine-tuning of the physicochemical properties of the parent compound.
| Starting Material | Reagent | Reaction Type | Product |
| This compound | Acyl Chloride | Acylation | N-acylated derivative |
| This compound | Aldehyde/Ketone, Reducing Agent | Reductive Amination | N-alkylated derivative |
| This compound | Alkyl Halide | N-alkylation | N-alkylated benzimidazole derivative |
Chemoenzymatic Synthetic Methods for Analogues
Chemoenzymatic synthesis, which combines chemical and enzymatic steps, offers a powerful approach for producing chiral analogues of benzimidazole derivatives. While specific chemoenzymatic routes to this compound are not extensively documented, the principles can be applied to generate chiral alcohols, which are versatile precursors. For instance, a one-pot chemoenzymatic synthesis of chiral 1,3-diols has been demonstrated using an enantioselective aldol reaction followed by enzymatic reduction with oxidoreductases. acs.org This type of strategy could be adapted to create chiral alcohol analogues of the target compound, which can then be further functionalized. The enzymatic reduction step, often employing enzymes like ketoreductases with cofactor regeneration, provides high enantioselectivity under mild conditions.
Microwave-Assisted Synthesis in Benzimidazole Chemistry
Microwave-assisted organic synthesis (MAOS) has emerged as a key technology for accelerating the synthesis of benzimidazole derivatives, offering significant advantages over conventional heating methods, such as reduced reaction times, increased yields, and higher product purity. eurekaselect.commdpi.com
The synthesis of 2-aminomethylbenzimidazole, a close analogue of the target compound, has been successfully achieved using microwave irradiation. One method involves the condensation of o-phenylenediamine and glycine with hydrochloric acid as a catalyst. google.com Traditional methods require refluxing for 72 hours to achieve a 56% yield, whereas an intermittent microwave irradiation approach can produce yields up to 77% in a much shorter timeframe. google.com This process involves brief periods of microwave exposure followed by cooling intervals, which helps to prevent the decomposition of reactants and products at high temperatures. google.com
Microwave-assisted methods are also broadly applicable to the synthesis of various 1,2-disubstituted benzimidazoles. mdpi.com Solvent-free conditions, often combined with a Lewis acid catalyst like Er(OTf)₃, provide an environmentally friendly and efficient route to a diversity of benzimidazole structures. mdpi.com These methods demonstrate the potential for rapid and high-yield synthesis of the fluorinated target compound by reacting 3,5-difluoro-o-phenylenediamine with glycine or its derivatives under microwave irradiation.
| Reaction | Reactants | Conditions | Yield | Reference |
| Synthesis of 2-aminomethylbenzimidazole | o-Phenylenediamine, Glycine, HCl | Intermittent Microwave Irradiation (119–280W) | up to 77% | google.com |
| Synthesis of 1,2-disubstituted benzimidazoles | N-phenyl-o-phenylenediamine, Benzaldehyde, Er(OTf)₃ | Microwave Irradiation, Solvent-free | >96% | mdpi.com |
| Synthesis of fluoro-benzimidazole derivatives | 5-substituted-1,2-phenylenediamine, 4-methoxybenzoic acid | Microwave Irradiation | 85% | nih.gov |
Multigram Scale Synthesis Considerations for Fluorinated Methanamines
While specific multigram scale synthesis of this compound is not detailed in the literature, considerations for scaling up the synthesis of fluorinated methanamines and benzimidazoles can be drawn from related studies. A key starting material for the target compound is 3,5-difluorobenzene-1,2-diamine. The synthesis of fluorinated (benzo[d]imidazol-2-yl)methanols has been reported on a gram scale, providing a foundation for larger-scale production of related methanamines. mdpi.com
Scaling up heterocycle synthesis often involves moving from batch to flow chemistry to manage exotherms and improve safety and consistency. For fluorinated compounds, the introduction of fluorine can alter reactivity and solubility, requiring careful optimization of reaction conditions and purification methods. The synthesis of 2-trifluoromethyl benzimidazoles on a gram scale has been demonstrated, highlighting the feasibility of producing fluorinated benzimidazole derivatives in larger quantities. rsc.org Key considerations for multigram synthesis include efficient heat transfer, management of reagent addition, and robust purification techniques such as crystallization to handle larger volumes of material.
Chemical Transformations and Derivatization Strategies
The this compound molecule offers multiple sites for chemical modification, including the benzene ring, the imidazole nitrogen atoms, and the primary amine of the methanamine group.
Substitution Reactions on the Benzimidazole Ring
The benzimidazole ring can undergo both electrophilic and nucleophilic substitution reactions. The two fluorine atoms at the 4- and 6-positions are strong electron-withdrawing groups, which deactivates the benzene ring towards electrophilic substitution. However, these groups can direct incoming electrophiles to specific positions. Electrophilic substitution, if forced, would likely occur at the 5- or 7-positions.
Conversely, the electron-withdrawing nature of the fluorine atoms makes the benzene ring more susceptible to nucleophilic aromatic substitution (SNAr), although this typically requires harsh conditions or further activation. The imidazole ring itself can also be functionalized. The N-H protons are acidic and can be removed by a base, allowing for N-alkylation or N-arylation at the N1 position. chemrevlett.com This is a common strategy for creating diverse libraries of benzimidazole derivatives. acs.org
| Reaction Type | Position | Influencing Factors | Potential Products |
| Electrophilic Substitution | Benzene Ring (C5, C7) | Deactivating effect of fluorine atoms | Nitrated, Halogenated, or Sulfonated derivatives |
| Nucleophilic Substitution | Benzene Ring | Activating effect of fluorine atoms | Alkoxy or Amino substituted derivatives |
| N-Alkylation/Arylation | Imidazole Ring (N1) | Basicity of reaction medium | N-substituted benzimidazole derivatives |
Oxidation and Reduction Pathways of the Benzimidazole Moiety
The benzimidazole ring system is generally stable to oxidation. researchgate.net However, the aminomethyl side chain is susceptible to oxidation. Mild oxidation could potentially convert the primary amine to an imine or, under stronger conditions, to a nitrile or even cleave the C-C bond.
Reduction reactions can also be employed for derivatization. While the benzimidazole ring is typically resistant to catalytic hydrogenation, specific reagents can achieve reduction. A more common strategy involves the reduction of functional groups introduced onto the scaffold. For example, if a nitro group were introduced onto the benzene ring via electrophilic substitution, it could be readily reduced to an amino group, providing a handle for further functionalization. Similarly, ketone derivatives of benzimidazoles can be regioselectively reduced to the corresponding allyl alcohols using reagents like NaBH₄/CeCl₃·7H₂O under mild conditions. acs.org
Cyclization Reactions to Form More Complex Heterocyclic Systems
The 2-aminomethyl group and the imidazole nitrogens of this compound are excellent functionalities for constructing more complex, fused heterocyclic systems. The primary amine can react with various bifunctional reagents to form new rings.
For example, reaction with β-dicarbonyl compounds can lead to the formation of pyrimidine-fused benzimidazoles. researchgate.net Similarly, cyclization with other reagents can yield a variety of polycyclic imidazole structures. beilstein-journals.org Oxidative cyclization is another powerful method, where an aniline precursor can undergo amidine formation followed by an oxidative C-H amination to form the benzimidazole ring, a strategy that can be extended to create fused systems. nih.gov These cyclization reactions are valuable for creating novel molecular scaffolds with potential applications in materials science and medicinal chemistry. organic-chemistry.orgresearchgate.net
Structure Activity and Structure Property Relationship Investigations of Fluorinated Benzimidazole Methanamines
Influence of Fluorine Substitution Pattern on Molecular Architecture
The substitution of hydrogen with fluorine at the 4 and 6 positions of the benzimidazole (B57391) ring instigates notable changes in the molecule's electronic properties and three-dimensional structure. Fluorine's high electronegativity creates a strong C-F bond dipole, altering the electron distribution across the aromatic system. This electronic perturbation, combined with the steric effects of the fluorine atoms, dictates the molecule's conformation, its ability to form non-covalent interactions, and its packing in the solid state.
Conformational Analysis and Tautomerism Studies
The conformation of (4,6-difluoro-1H-benzo[d]imidazol-2-yl)methanamine is primarily defined by the rotational freedom around the single bond connecting the methanamine group to the benzimidazole core. Studies on similar 2-substituted benzimidazoles show that the amino group tends to be coplanar with the ring system to maximize conjugation. rsc.org However, the presence of substituents can introduce steric hindrance, leading to torsional twists. The specific conformation adopted will be a balance between steric and electronic effects.
A crucial aspect of the benzimidazole system is the existence of annular tautomerism, involving the migration of the proton between the two nitrogen atoms (N1 and N3) of the imidazole (B134444) ring. This equilibrium results in two distinct tautomeric forms. In solution, this interconversion is often rapid on the NMR timescale, leading to averaged signals. nih.gov The 4,6-difluoro substitution pattern is symmetric with respect to the imidazole ring, meaning the two major tautomers are chemically equivalent. However, in the solid state or in an asymmetric environment like a protein binding site, one tautomer may be preferentially stabilized. The tautomeric ratio is a critical determinant of the molecule's hydrogen bonding capabilities and its recognition by biological targets. nih.govresearchgate.net
Hydrogen Bonding Networks and Supramolecular Assembly
The molecular structure of this compound possesses multiple sites for hydrogen bonding: the N-H groups of the imidazole ring and the primary amine act as donors, while the nitrogen atoms of the imidazole and amine groups act as acceptors. These interactions are fundamental to the formation of predictable, stable, and ordered supramolecular structures in the solid state. researchgate.netsemanticscholar.org
Table 1: Potential Hydrogen Bonding Interactions in Solid-State this compound This table is illustrative, based on common interactions found in related crystal structures.
| Donor (D) | Acceptor (A) | Interaction Type | Potential Supramolecular Motif |
|---|---|---|---|
| Imidazole N-H | Imidazole N | N-H···N | Chains, Dimers, Sheets |
| Amine N-H | Imidazole N | N-H···N | Cross-linking of chains/sheets |
| Amine N-H | Amine N | N-H···N | Inter-molecular cross-linking |
| Amine N-H | Fluorine (F) | N-H···F | Stabilization of packing |
| Aromatic C-H | Fluorine (F) | C-H···F | Direction of crystal packing |
C-F...π Interactions and Crystal Packing Effects
Beyond classical hydrogen bonding, the fluorine substituents introduce the possibility of C-F···π interactions. These are non-covalent interactions where the electron-rich π-system of an aromatic ring interacts with the electrophilic region of the fluorine atom on an adjacent molecule. While individually weak, the cumulative effect of these interactions can be significant in determining the crystal packing arrangement, particularly in layered or stacked structures. researchgate.netresearchgate.net
Elucidation of Structure-Activity Relationships (SAR) in Biological Contexts
Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule relates to its biological activity. For benzimidazole derivatives, SAR studies have shown that modifications to the benzene (B151609) ring, the imidazole moiety, and the substituent at the 2-position can dramatically alter their pharmacological profile. nih.govmdpi.com The introduction of fluorine is a particularly powerful tool in this context, as it can influence factors such as binding affinity, metabolic stability, and cell permeability. nih.gov
The 2-aminomethyl group is a key feature, as it can act as a hydrogen bond donor and acceptor, facilitating crucial interactions with biological targets like enzyme active sites or receptors. chemrevlett.comchemrevlett.com The difluorinated benzene ring provides a distinct electronic and steric profile that influences how the molecule fits into a binding pocket and interacts with surrounding amino acid residues.
Impact of Fluorine Position on Biological Efficacy
The position of fluorine atoms on the benzimidazole ring is a critical determinant of biological efficacy. Fluorine's ability to act as a hydrogen bond acceptor and to engage in other non-covalent interactions can either enhance or diminish the binding affinity of the molecule to its target, depending on the specific topology of the binding site.
Table 2: Influence of Fluorine Substitution on Benzimidazole Properties This table summarizes general findings from studies on various fluorinated benzimidazoles.
| Property | Influence of Fluorine Substitution | Reference |
|---|---|---|
| Binding Affinity | Can increase affinity through favorable interactions (e.g., H-bonds) with protein side chains. | nih.gov |
| Metabolic Stability | Blocks sites of metabolic oxidation (e.g., by cytochrome P450 enzymes), increasing drug half-life. | |
| Lipophilicity | Increases lipophilicity, which can affect membrane permeability and cell penetration. | |
| pKa | Lowers the pKa of nearby amine or imidazole groups due to electron-withdrawing effects, affecting ionization state at physiological pH. | |
| Antimicrobial Activity | Position of fluorine can drastically alter the Minimum Inhibitory Concentration (MIC) against various pathogens. | researchgate.net |
Contribution of the Methanamine Side Chain to Activity
The methanamine group at the 2-position of the benzimidazole core is a critical determinant of biological activity. Benzimidazole itself is a structural isostere of naturally occurring nucleotides, allowing it to interact with various biopolymers within living systems. mdpi.com The addition of a methanamine side chain provides a flexible, basic nitrogen center that can participate in crucial hydrogen bonding and ionic interactions with biological targets.
Positional Sensitivity of Substituents for Target Binding Affinity
The placement of substituents, particularly fluorine, on the benzimidazole ring system is critical in governing binding affinity and biological activity. The substitution of a C-H bond with a C-F bond can increase metabolic stability and improve membrane permeability. nih.gov Crucially, the strategic placement of fluorine can lead to more potent and selective interactions with protein side chains. nih.gov
Structure-activity relationship (SAR) studies have consistently shown that the position of substituents on the benzimidazole scaffold significantly influences activity. nih.govnih.gov For instance, the location of fluorine atoms on an associated phenyl ring has been shown to be critical for antibacterial potency; placing a fluoro group at certain positions enhances activity, while placement at other positions can lead to a loss of function. nih.gov This principle extends to the benzimidazole core itself. The 4,6-difluoro substitution pattern on this compound places these highly electronegative atoms in specific positions that can modulate the electronic properties of the entire ring system. This influences the acidity of the benzimidazole N-H proton and the molecule's ability to act as a hydrogen bond donor or acceptor, which are key determinants of target binding affinity. nih.govacs.org The small size of fluorine allows it to interact with target sites without causing significant steric hindrance, potentially leading to enhanced binding affinity compared to larger halogen substituents. nih.gov
Role of Different Substituents on Antimicrobial Activity
The antimicrobial properties of benzimidazole derivatives are strongly influenced by the nature and position of substituents on the aromatic ring. The incorporation of electron-withdrawing groups, such as fluorine, is a well-established strategy for enhancing antibacterial activity. mdpi.comresearchgate.net
Studies on fluorinated benzimidazoles confirm that these derivatives exhibit potent antibacterial and antifungal properties compared to their non-fluorinated parent compounds. acgpubs.orgacgpubs.org The presence of the fluorine atoms in this compound is expected to increase the compound's lipophilicity, which can enhance its ability to penetrate microbial cell membranes. acgpubs.org The table below summarizes the minimum inhibitory concentration (MIC) for various substituted benzimidazoles against selected microbial strains, illustrating the impact of different substitution patterns.
| Compound | Substituents | Organism | MIC (μg/mL) | Reference |
|---|---|---|---|---|
| 1 | 2-(m-fluorophenyl) | B. subtilis | 7.81 | acgpubs.org |
| 2 | 5-methyl-2-(m-fluorophenyl) | B. subtilis | 7.81 | acgpubs.org |
| 3 | 5-methyl-2-(m-fluorophenyl) | Gram-negative bacteria | 31.25 | acgpubs.org |
| 4 | 1H-benzo[d]imidazol-2-yl)methanamine | Various bacteria & fungi | 12.8 | researchgate.net |
| 5 | 2-amino-N-(6-(propylthio)-1H-benzo[d]imidazol-2-yl) | S. aureus | 10-20 | niscpr.res.in |
| 6 | 2-amino-N-(6-(propylthio)-1H-benzo[d]imidazol-2-yl) | E. coli | 10-20 | niscpr.res.in |
As the data indicates, fluorination is a common feature in active compounds. SAR studies also suggest that other substituents, such as a methyl group at the 5-position, can further enhance antifungal activity against specific strains like C. parapsilosis. acgpubs.orgacgpubs.org This demonstrates that a combination of substituents is often required to optimize the antimicrobial profile of benzimidazole-based agents.
Structure-Property Correlations for Material Science Applications
Beyond medicinal chemistry, fluorinated benzimidazoles are valuable compounds for material science due to their unique structural and electronic properties. The number and arrangement of fluorine atoms on the benzimidazole ring have a profound influence on crystal packing, intermolecular interactions, and solid-state properties. mdpi.com
The introduction of fluorine atoms leads to the formation of C-F···π interactions and alters the hydrogen-bonding networks within the crystal lattice. mdpi.com Research on fluorinated (benzo[d]imidazol-2-yl)methanols has shown that as the number of fluorine atoms increases, the dimensionality of the hydrogen-bonded structure also increases, transitioning from one-dimensional chains to two-dimensional layers and three-dimensional frameworks. mdpi.com
Specifically, in a series of fluorinated benzimidazole-substituted nitronyl nitroxides, a 4,6-difluoro derivative was found to assemble into ferromagnetic chains in the crystalline state. acs.org This behavior is governed by the specific hydrogen-bonding patterns facilitated by the benzimidazole moiety. The introduction of fluorine atoms into the benzene ring also significantly enhances the acidity of the compounds by several orders of magnitude, a property that can be exploited in the design of functional materials. acs.org These findings indicate that the specific 4,6-difluoro substitution pattern can be used to fine-tune the supramolecular architecture and magnetic properties of benzimidazole-based materials.
| Fluorine Substitution Pattern | Observed Structural Feature | Resulting Property/Interaction | Reference |
|---|---|---|---|
| Mono-fluoro | Hydrogen-bonded chains (1D) | Crystal packing influenced by H-bonds | mdpi.com |
| Di- or Tri-fluoro (adjacent) | Layered polymeric structure (2D) | Emergence of C-F···π interactions | mdpi.com |
| Tetra-fluoro | Framework structure (3D) | Higher dimensionality H-bonded structure | mdpi.com |
| 4,6-difluoro | Chains assembled by H-bonds | Ferromagnetic chains | acs.org |
| General Fluorination | Increased electron-withdrawing effect | Enhanced acidity (by >5 orders of magnitude) | acs.org |
Lack of Publicly Available Research Data for this compound
Following a comprehensive search of publicly available scientific literature and chemical databases, it has been determined that there is insufficient specific research data on the compound This compound to generate a detailed article according to the requested outline.
The search did not yield any specific studies concerning the molecular mechanisms, target interactions, binding affinities, or its role in biological pathways as outlined. While general information exists for the broader class of benzimidazoles and other specific derivatives, no literature was found that details the following for this compound:
Mechanisms of Action at the Molecular Level: No studies were identified that describe its interaction with specific enzymes or receptors.
Binding Modes and Affinities: There are no available docking studies, particularly concerning the BRD4 protein.
Nucleic Acid and Biopolymer Interactions: Research detailing its interference with nucleic acid metabolism is not present in the public domain.
Role as Nucleobase Mimics: Information on its potential as a nucleobase mimic and its implications for RNA interactions could not be located.
Modulation of Specific Biological Pathways: There are no published findings on how this specific compound modulates any biological pathways.
Due to the strict requirement to focus solely on "this compound" and not introduce information from related but structurally different compounds, it is not possible to provide a scientifically accurate and non-speculative article that fulfills the detailed requirements of the prompt.
Molecular Mechanisms and Target Interactions
Modulation of Specific Biological Pathways
Ligand-Protein Interactions (e.g., AT1 Receptor, Casein Kinase 1ε)
While direct studies on (4,6-difluoro-1H-benzo[d]imidazol-2-yl)methanamine are not extensively available, the broader class of benzimidazole (B57391) derivatives has been widely investigated for its ligand-protein interactions.
Angiotensin II Type 1 (AT1) Receptor:
Substituted benzimidazole compounds are recognized as antagonists of the Angiotensin II AT1 receptor, a key regulator of blood pressure. nih.gov The core benzimidazole structure serves as a crucial scaffold for designing non-peptidic AT1 receptor antagonists. nih.gov Research on related compounds suggests that the interaction with the AT1 receptor is typically characterized by the insertion of an alkyl side chain into a hydrophobic pocket of the receptor, while the heterocyclic ring system engages in specific hydrogen bonding and aromatic interactions. nih.gov
Casein Kinase 1ε (CK1ε) and Casein Kinase 2 (CK2):
Benzimidazole derivatives have been identified as inhibitors of protein kinases, including Casein Kinase 2 (CK2). nih.gov Halogenated benzimidazoles, in particular, have shown promise as CK2 inhibitors. nih.gov Molecular docking studies of similar benzimidazole-thiadiazole derivatives have elucidated the binding interactions within the ATP-binding site of human CK2. nih.gov These studies indicate that favorable interactions, including hydrogen bonding with key amino acid residues like LYS-68 and SER-51, contribute to the inhibitory activity. nih.gov The presence of electron-withdrawing groups, such as fluorine, can enhance the binding affinity and selectivity of these compounds as kinase inhibitors. nih.gov
| Target Protein | Interacting Residues (in related compounds) | Type of Interaction |
| AT1 Receptor | Hydrophobic pocket residues | Hydrophobic interactions |
| Casein Kinase 2 | LYS-68, SER-51 | Hydrogen bonding |
Interaction with Neurotransmitter Receptors (e.g., GABAA receptor)
The γ-aminobutyric acid type A (GABAA) receptor is a significant target for the benzimidazole class of compounds. nih.gov These receptors are ligand-gated ion channels that mediate the majority of fast inhibitory neurotransmission in the central nervous system. nih.gov
Benzimidazole derivatives have been developed as subtype-selective modulators of the GABAA receptor, showing good affinity with a preference for α2 and α3 subunits. nih.gov This selectivity is considered advantageous for developing anxiolytic drugs with reduced sedative side effects. nih.gov Benzodiazepines, which also act on the GABAA receptor, produce their effects by allosterically enhancing the action of GABA. nih.gov It is proposed that benzimidazole derivatives may interact with the benzodiazepine binding site or other allosteric sites on the GABAA receptor complex to modulate its function. nih.govnih.gov The interaction of these compounds can lead to an enhancement of GABAergic neurotransmission, which is the basis for their potential anxiolytic and anticonvulsant properties. researchgate.net
| Receptor Subtype | Potential Effect of Benzimidazole Derivatives |
| GABAA α2 | Anxiolytic effects |
| GABAA α3 | Anxiolytic effects |
Metal Ion Coordination and Formation of Biologically Active Complexes
The benzimidazole scaffold, with its nitrogen donor atoms, readily forms coordination complexes with a variety of transition metal ions. mdpi.comnih.govnih.gov The formation of these metal complexes can significantly enhance the biological activity of the parent benzimidazole ligand. nih.govresearchgate.net
| Metal Ion | Potential Coordination Geometry | Observed Biological Activity of Related Complexes |
| Copper(II) | Square planar, Octahedral | Anticancer, Antimicrobial |
| Zinc(II) | Tetrahedral, Octahedral | Anticancer, Antimicrobial |
| Nickel(II) | Square planar, Octahedral | Anticancer, Antimicrobial |
| Silver(I) | Linear, Tetrahedral | Anticancer |
Preclinical Research Applications and Potentials
Antimicrobial Research Applications
Benzimidazole (B57391) derivatives have been widely investigated for their potential to combat various microbial infections. nih.govresearchgate.net The structural features of the benzimidazole nucleus are amenable to chemical modifications that can enhance their antimicrobial potency.
Evaluation of Antibacterial Potency
Research into the antibacterial properties of benzimidazole derivatives has shown a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. nih.gov Studies on various substituted benzimidazoles indicate that the nature and position of substituents on the benzimidazole ring and its side chains play a crucial role in determining their antibacterial efficacy. For instance, certain novel benzimidazole derivatives have demonstrated significant antimicrobial potential, comparable to standard antibiotics like ampicillin. nih.gov
Table 1: Antibacterial Activity of Selected Benzimidazole Derivatives
| Compound | Test Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| A novel benzimidazole derivative | Bacillus subtilis | 12.5 | nih.gov |
| The same novel benzimidazole derivative | Pseudomonas aeruginosa | 25 | nih.gov |
| Ampicillin (Standard) | Bacillus subtilis | 6.25 | nih.gov |
| Ampicillin (Standard) | Pseudomonas aeruginosa | 25 | nih.gov |
Investigation of Antifungal Efficacy
The antifungal potential of benzimidazole derivatives has been a subject of significant research. nih.govorientjchem.org These compounds have been evaluated against a variety of fungal pathogens. The mechanism of action often involves the disruption of key cellular processes in fungi. For example, some novel series of benzo nih.govnih.govimidazo[1,2-d] nih.govresearchgate.netnih.govtriazine derivatives have shown notable fungicidal activities against phytopathogenic fungi. mdpi.com
One study reported on a series of benzimidazole derivatives, with some compounds exhibiting good antifungal activity with Minimum Inhibitory Concentration (MIC) values of 6.25 and 12.5 µg/mL against Candida albicans. nih.gov This activity was comparable to the standard antifungal agent fluconazole. nih.gov
**Table 2: Antifungal Activity of Selected Benzimidazole Derivatives against *Candida albicans***
| Compound | MIC (µg/mL) | Reference |
|---|---|---|
| Benzimidazole Derivative 4a | 6.25 | nih.gov |
| Benzimidazole Derivative 4b | 12.5 | nih.gov |
| Fluconazole (Standard) | 6.25 | nih.gov |
| Miconazole (Standard) | 3.125 | nih.gov |
Antitubercular Activity Studies
The emergence of drug-resistant strains of Mycobacterium tuberculosis has necessitated the search for new antitubercular agents. Benzimidazole derivatives have shown promise in this area. nih.govnih.gov Research has indicated that 1H-benzo[d]imidazole derivatives can exhibit antitubercular activity in the nanomolar range and are active against intracellular Mycobacterium tuberculosis. nih.gov
A series of novel 2-(2-phenalkyl)-1H-benzo[d]imidazole derivatives were synthesized and evaluated for their tuberculostatic activity. researchgate.net Certain compounds within this series, particularly those with methyl groups on the benzimidazole system, displayed high activity against Mycobacterium tuberculosis strains, with MIC values ranging from 0.8 to 6.2 μg/mL. researchgate.net
Antineoplastic Research
The development of novel anticancer agents is a critical area of pharmaceutical research, and benzimidazole derivatives have demonstrated significant potential as antineoplastic agents. nih.govijirt.org Their mechanisms of action are often multifaceted, including the inhibition of cancer cell growth and the induction of programmed cell death.
Inhibition of Cell Proliferation in Cancer Models
Numerous studies have reported the cytotoxic effects of benzimidazole derivatives against a variety of human cancer cell lines. researchgate.netsemanticscholar.org For instance, a series of novel 1H-benzo[d]imidazoles (BBZs) were screened against a panel of 60 human cancer cell lines, with the most potent molecules showing 50% growth inhibition (GI50) in a concentration range from 0.16 to 3.6 μM. semanticscholar.orgnih.gov
In another study, a series of (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated)benzylidenebenzohydrazide derivatives were synthesized and evaluated for their cytotoxic effects. nih.gov Several of these compounds exhibited excellent activity against four different cancer cell lines, with IC50 values ranging from 7.82 to 21.48 μM. nih.gov
Table 3: Cytotoxic Activity of Selected Benzimidazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Benzimidazole Derivative 6c | HCT-116 | 7.82 | nih.gov |
| Benzimidazole Derivative 6h | HepG2 | 8.15 | nih.gov |
| Benzimidazole Derivative 6i | MCF-7 | 9.23 | nih.gov |
| Benzimidazole Derivative 6j | PC-3 | 10.54 | nih.gov |
Induction of Apoptosis Pathways
Inducing apoptosis in cancer cells is a key strategy for cancer therapy. nih.gov Benzimidazole derivatives have been shown to trigger apoptotic pathways in various cancer cell models. The induction of apoptosis by these compounds can be mediated through various mechanisms, including the generation of reactive oxygen species (ROS) and the disruption of mitochondrial membrane potential.
For example, a study on new (E)-1-alkyl-1H-benzo[d]imidazol-2-yl)methylene)indolin-2-ones demonstrated that a lead compound effectively inhibited cell proliferation by inducing apoptosis, which was confirmed by an increase in ROS generation. researchgate.net Another investigation into a novel imidazole (B134444) derivative showed that it induced apoptosis in HeLa cells, with a significant increase in the apoptosis rate compared to the control treatment. nih.gov Furthermore, the mechanistic study of a lead benzimidazole-hydrazone hybrid revealed its ability to induce apoptosis in HepG2 liver cancer cells, accompanied by the upregulation of pro-apoptotic proteins like caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2. nih.gov
Neurological Research Endeavors
The benzimidazole core is present in numerous neurologically active agents, prompting investigations into the potential of its derivatives for various central nervous system conditions.
A review of current scientific literature reveals a lack of specific studies focused on the anticonvulsant properties of (4,6-difluoro-1H-benzo[d]imidazol-2-yl)methanamine. While the broader benzimidazole class and other related heterocyclic compounds have been subjects of anticonvulsant research, dedicated preclinical assessments, such as maximal electroshock (MES) or subcutaneous pentylenetetrazole (scPTZ) seizure models, for this particular difluorinated compound are not available in published research. nih.govnih.gov Therefore, its potential efficacy and profile as an anticonvulsant agent remain undetermined.
Anti-inflammatory Research
Inflammation is a key pathological process in many diseases, and the benzimidazole scaffold has been a foundation for the development of various anti-inflammatory agents. nih.govnih.govresearchgate.net Research into related difluoro-substituted heterocyclic compounds has indicated significant anti-inflammatory effects in preclinical models. researchgate.net However, specific in vitro or in vivo preclinical studies investigating the direct anti-inflammatory activity of this compound have not been reported in the accessible scientific literature. Consequently, its potential role in modulating inflammatory pathways has not been scientifically characterized.
Emerging Applications in Drug Discovery Pipeline
Beyond direct therapeutic applications, the utility of a chemical entity in the broader drug discovery and development process is of significant interest. This includes its function as a foundational structure for more complex molecules and as a tool for biological investigation.
The compound this compound is recognized primarily as a heterocyclic building block in synthetic and medicinal chemistry. bldpharm.com The benzimidazole core is considered a "privileged scaffold" because of its ability to bind to various biological targets, and the addition of fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity of a final compound. The primary amine group provides a reactive site for further chemical modifications, allowing for the construction of more complex and diverse molecular libraries for drug screening. researchgate.netnih.gov Its value lies in its potential to be incorporated into larger, novel pharmaceutical agents.
Table 1: Profile of this compound as a Chemical Building Block
| Feature | Description | Implication in Drug Discovery |
| Core Scaffold | Benzimidazole | A well-established heterocyclic structure known for a wide range of biological activities. ekb.eg |
| Key Substituents | 4,6-Difluoro | Fluorine atoms can improve key pharmacokinetic properties like metabolic stability and membrane permeability. |
| Functional Group | 2-Methanamine | Provides a reactive handle for covalent modification to build larger, more complex molecules. |
| Classification | Aromatic Heterocycle | Serves as a rigid scaffold to orient functional groups for optimal target interaction. |
There is currently no published evidence to suggest that this compound has been developed or utilized as a chemical probe for biological studies or target identification. While benzimidazole derivatives have been adapted for such purposes, for example, by incorporating fluorescent tags or reactive groups to label proteins, this specific compound has not been featured in such research. nih.gov
The field of targeted protein degradation using molecular glues is a novel and rapidly advancing area of pharmacology. researchgate.net These molecules function by inducing proximity between a target protein and an E3 ubiquitin ligase, leading to the target's degradation. A thorough review of the literature indicates no studies involving this compound in the context of molecular glue development or in the assessment of positional sensitivity for inducing protein degradation. Its potential in this innovative therapeutic modality is unknown.
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, often employing Density Functional Theory (DFT), can predict a molecule's geometry, energy levels, and electronic properties with high accuracy.
Electronic Structure Analysis
An electronic structure analysis of (4,6-difluoro-1H-benzo[d]imidazol-2-yl)methanamine would involve the calculation of its molecular orbitals, primarily the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. Furthermore, the distribution of these frontier orbitals would indicate the likely sites for electrophilic and nucleophilic attack. While such analyses have been performed for other benzimidazole (B57391) derivatives, specific data for the title compound is not available.
Molecular Electrostatic Potential Mapping
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is a valuable tool for identifying regions that are electron-rich (negative potential, typically colored red or yellow) and electron-poor (positive potential, typically colored blue). These regions are crucial for understanding intermolecular interactions, including hydrogen bonding and ligand-receptor binding. For this compound, an MEP map would highlight the electronegative fluorine atoms and the nitrogen atoms of the imidazole (B134444) ring as potential hydrogen bond acceptors, while the amine and imidazole N-H protons would be key hydrogen bond donors. However, specific MEP maps for this compound have not been published.
Molecular Docking Simulations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict how a small molecule (ligand) binds to the active site of a target protein.
Prediction of Ligand-Target Binding Modes
To predict the binding mode of this compound, a specific biological target (e.g., an enzyme or receptor) must first be identified. The docking simulation would then place the ligand into the binding site of the target in various conformations and orientations. The resulting poses would be scored based on how well they fit the binding site and the favorable intermolecular interactions they form, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. This would provide hypotheses about the key amino acid residues involved in binding.
Estimation of Binding Affinities
In addition to predicting the binding pose, docking algorithms can also estimate the binding affinity, often expressed as a docking score or a predicted binding free energy (e.g., in kcal/mol). This value provides a quantitative measure of the strength of the ligand-target interaction, with lower (more negative) values indicating a stronger binding. This information is crucial for ranking potential drug candidates. Without specific docking studies on this compound, its binding affinities to any particular target remain unknown.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules and their complexes over time. By simulating the movements of atoms and molecules, MD can reveal information about the stability of ligand-protein complexes, conformational changes, and the role of solvent molecules. An MD simulation of a this compound-protein complex would start with the best-docked pose and simulate its behavior over nanoseconds or longer. This would allow for an assessment of the stability of the predicted binding mode and a more refined calculation of the binding free energy. Currently, there are no published MD simulation studies for this specific compound.
Investigation of Dynamic Interactions with Biological Targets
Molecular dynamics (MD) simulations are a powerful computational method to study the dynamic interactions between a ligand and its biological target. nih.govnih.gov For this compound, MD simulations could provide insights into its binding affinity and stability within the active site of a protein. These simulations can reveal crucial information about the conformational changes in both the ligand and the target protein upon binding, the role of water molecules in the binding pocket, and the key amino acid residues involved in the interaction. mdpi.comresearchgate.net
For instance, studies on other benzimidazole derivatives have successfully employed MD simulations to understand their interactions with targets like the LasR protein in Pseudomonas aeruginosa and beta-tubulins. nih.govnih.gov Such studies typically involve setting up a simulation box containing the protein-ligand complex, solvating it with water molecules, and adding ions to neutralize the system. The simulation is then run for a specific time period, and the resulting trajectory is analyzed to understand the stability of the complex, hydrogen bond interactions, and other binding forces. nih.govnih.govmdpi.com
Table 1: Representative Parameters for Molecular Dynamics Simulation of a Ligand-Protein Complex
| Parameter | Description | Typical Value/Condition |
| Force Field | A set of empirical energy functions used to calculate the potential energy of a system of atoms. | AMBER, CHARMM, GROMOS |
| Water Model | A model to represent water molecules in the simulation. | TIP3P, SPC/E |
| Simulation Box | The periodic boundary conditions applied to the system. | Cubic, Rectangular |
| Temperature | The temperature at which the simulation is run. | 300 K (physiological temperature) |
| Pressure | The pressure at which the simulation is run. | 1 atm |
| Simulation Time | The duration of the simulation. | Nanoseconds to microseconds |
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction
In silico ADME prediction is a critical step in early-stage drug discovery, helping to identify compounds with favorable pharmacokinetic properties. semanticscholar.orgnih.govrsc.org Various computational models and software are available to predict the ADME properties of a molecule based on its structure. simulations-plus.comacdlabs.comvls3d.comnih.gov For this compound, a range of ADME parameters can be predicted.
Table 2: Predicted ADME Properties for a Hypothetical Benzimidazole Derivative
| ADME Property | Predicted Value/Classification | Significance |
| Human Intestinal Absorption | High | Indicates good absorption from the gastrointestinal tract. |
| Blood-Brain Barrier Penetration | Low | Suggests the compound may not readily cross into the central nervous system. |
| CYP450 2D6 Inhibition | Non-inhibitor | Indicates a lower likelihood of drug-drug interactions mediated by this enzyme. |
| P-glycoprotein Substrate | Yes | May be subject to efflux from cells, affecting its distribution and efficacy. |
| LogP (Lipophilicity) | 2.5 | A moderate value, suggesting a balance between solubility and membrane permeability. |
Note: These values are illustrative and would need to be calculated for the specific compound using appropriate software.
Computational Toxicology Studies (Methodologies and Predictive Models)
Computational toxicology aims to predict the potential toxicity of chemicals, reducing the need for extensive animal testing. nih.govepa.govresearchgate.netfda.gov A variety of computational tools and databases are available for this purpose. nih.govtoxnavigation.com Predictive models for various toxicity endpoints, such as mutagenicity, carcinogenicity, and hepatotoxicity, are often based on quantitative structure-toxicity relationships (QSTRs).
For this compound, computational toxicology studies would involve submitting its structure to various predictive models. The presence of the benzimidazole core and fluorine atoms would be key structural features considered by these models. For example, the potential for Ames mutagenicity can be assessed using models that identify structural alerts associated with mutagenic compounds.
Table 3: Common Computational Toxicology Endpoints and Prediction Methods
Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling
Cheminformatics involves the use of computational methods to analyze chemical data, while Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish a mathematical relationship between the chemical structure and biological activity of a set of compounds. jetir.orgneovarsity.orgresearchgate.netnih.govprotoqsar.com QSAR studies are widely used in drug discovery to guide the design of more potent and selective compounds. nih.govnih.govresearchgate.netijpsr.comlongdom.org
A QSAR study on a series of benzimidazole derivatives, including this compound, would involve calculating a range of molecular descriptors for each compound. These descriptors can be classified as 1D (e.g., molecular weight, atom counts), 2D (e.g., topological indices, connectivity indices), and 3D (e.g., molecular shape, volume).
Once the descriptors are calculated, a statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), is used to build a QSAR model that correlates the descriptors with the biological activity. The predictive power of the model is then validated using internal and external validation techniques. The resulting QSAR model can provide valuable insights into the structural features that are important for the desired biological activity.
Table 4: Common Molecular Descriptors Used in QSAR Studies
| Descriptor Class | Examples |
| Constitutional | Molecular Weight, Number of H-bond donors/acceptors |
| Topological | Wiener index, Kier & Hall connectivity indices |
| Geometrical | Molecular surface area, Molecular volume |
| Electronic | Dipole moment, HOMO/LUMO energies |
| Physicochemical | LogP, Molar refractivity |
Future Research Directions and Challenges
Development of Novel Synthetic Pathways
The synthesis of 2-aminobenzimidazoles typically involves the cyclodesulfurization of a thiourea (B124793) precursor. symbiosisonlinepublishing.com However, conventional methods often require harsh reagents like mercury(II) oxide or long reaction times. symbiosisonlinepublishing.com Future research should focus on developing more efficient, environmentally friendly, and versatile synthetic routes for (4,6-difluoro-1H-benzo[d]imidazol-2-yl)methanamine.
Key areas for exploration include:
Greener Catalysts and Solvents: Investigating the use of catalysts like iodoacetic acid in ethanol, which has been shown to simplify the synthesis of 2-aminobenzimidazole (B67599) derivatives and avoid the formation of side products. symbiosisonlinepublishing.com
Microwave-Assisted Synthesis: The application of microwave irradiation has been demonstrated to significantly reduce reaction times and improve yields for the synthesis of 2-substituted benzimidazoles. organic-chemistry.org
One-Pot Procedures: Developing one-pot, multi-component reactions starting from readily available precursors, such as fluorinated o-phenylenediamines and suitable C1 synthons, could streamline the synthesis process. organic-chemistry.org
A comparative table of potential synthetic approaches is presented below:
| Method | Reagents | Advantages | Challenges |
| Classical Cyclization | Fluorinated o-phenylenediamine, Cyanogen bromide | Well-established | Use of highly toxic reagents |
| Thiourea Cyclodesulfurization | Fluorinated o-phenylenediamine, Thiourea, Mercury(II) oxide | Versatile | Use of toxic heavy metals |
| Modern Catalytic Methods | Fluorinated o-phenylenediamine, C1 synthon, Greener catalysts | Milder conditions, higher yields | Catalyst optimization may be required |
| Microwave-Assisted Synthesis | Various precursors | Rapid, efficient | Specialized equipment needed |
Exploration of New Biological Targets and Mechanisms
Benzimidazole (B57391) derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects. researchgate.netekb.egisca.in The specific structural features of this compound suggest several avenues for investigating its therapeutic potential. The presence of fluorine atoms can enhance biological activity. researchgate.netacgpubs.org
Future research should focus on screening this compound and its derivatives against a diverse panel of biological targets. Potential areas of interest include:
Anticancer Activity: Benzimidazoles can act as anticancer agents through various mechanisms, including the inhibition of enzymes like topoisomerase and kinases, or by interfering with microtubule formation. frontiersin.orgnih.gov The fluorination pattern of the target compound could lead to novel interactions with these targets.
Antimicrobial Properties: Fluorinated benzimidazoles have shown promising activity against a range of bacteria and fungi. acgpubs.org Investigating the efficacy of this compound against drug-resistant microbial strains would be a valuable pursuit.
Neurological Disorders: Some benzimidazole derivatives have been explored for their potential in treating neurological conditions. nih.gov The unique electronic properties conferred by the difluoro substitution could lead to novel central nervous system activities.
Rational Design of Derivatives with Enhanced Selectivity and Potency
Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic properties of a lead compound. For benzimidazoles, substitutions at the N1, C2, C5, and C6 positions have been shown to significantly influence their biological activity. nih.gov The rational design of derivatives of this compound will be a key focus of future research.
Key strategies for derivative design include:
Modification of the Methanamine Group: Introducing various substituents on the nitrogen atom of the methanamine group can modulate the compound's polarity, basicity, and ability to form hydrogen bonds, thereby influencing its interaction with biological targets.
Alterations to the Benzimidazole Core: While the 4,6-difluoro substitution is a defining feature, exploring other fluorination patterns or the introduction of other small substituents on the benzene (B151609) ring could fine-tune the electronic properties and steric profile of the molecule.
Bioisosteric Replacements: Replacing the benzimidazole core with other heterocyclic systems, while retaining the key pharmacophoric features, could lead to compounds with improved pharmacokinetic profiles.
The following table outlines potential modifications and their expected impact:
| Modification Site | Type of Modification | Potential Impact |
| 2-Methanamine | Alkylation, Acylation, Arylation | Altered solubility, receptor binding, and metabolic stability |
| Benzene Ring | Introduction of other halogens, small alkyl or alkoxy groups | Fine-tuning of electronic properties and lipophilicity |
| N1-Position | Alkylation, Arylation | Modulation of physicochemical properties and target interactions |
Integration with Advanced Materials Science Research
Benzimidazole derivatives are not only valuable in medicine but also possess interesting properties for applications in materials science, particularly in the field of organic electronics. alfa-chemistry.comacs.org Their rigid, planar structure and π-electron systems make them suitable for use in organic light-emitting diodes (OLEDs) and as organic semiconductors. alfa-chemistry.comacs.org The introduction of fluorine atoms can further enhance these properties by improving thermal stability and electron-transport capabilities. acs.org
Future research in this area could involve:
Development of Novel Fluorophores: Investigating the photophysical properties of this compound and its derivatives to assess their potential as blue light-emitting materials for OLEDs. alfa-chemistry.com
Electron-Transporting Materials: The electron-withdrawing nature of fluorine atoms suggests that this compound could serve as a building block for n-type organic semiconductors. acs.org
Bipolar Semiconductor Materials: Combining the electron-transporting properties of the fluorinated benzimidazole core with hole-transporting moieties to create ambipolar materials for use in organic field-effect transistors. alfa-chemistry.com
Application of Artificial Intelligence and Machine Learning in Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. nih.govjapsonline.com These computational tools can accelerate the design-make-test-analyze cycle by predicting the properties of novel compounds and identifying promising candidates for synthesis and testing. researchgate.net
For this compound, AI and ML can be applied in several ways:
Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models to predict the biological activity of novel derivatives based on their chemical structure. ipinnovative.com
Virtual Screening: Using machine learning algorithms to screen large virtual libraries of compounds to identify those with a high probability of binding to a specific biological target. mdpi.com
De Novo Design: Employing generative AI models to design entirely new molecules with desired properties, such as high potency, selectivity, and favorable pharmacokinetic profiles. verisimlife.com
The following table summarizes the potential applications of AI and ML in the research of this compound:
| AI/ML Application | Description | Expected Outcome |
| QSAR Modeling | Building predictive models based on existing data of related compounds. | Prioritization of derivatives for synthesis. |
| Virtual High-Throughput Screening | Screening large compound libraries against specific targets. | Identification of potential hits for further investigation. |
| Generative Models | Designing novel molecules with optimized properties. | Generation of innovative chemical structures with high potential. |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes and reaction conditions for preparing (4,6-difluoro-1H-benzo[d]imidazol-2-yl)methanamine?
- Methodological Answer : The synthesis typically involves cyclization of fluorinated benzene-1,2-diamine derivatives with aldehydes or ketones under acidic or oxidative conditions. For example:
- Step 1 : React 4,6-difluorobenzene-1,2-diamine with an aldehyde (e.g., glyoxal) in dimethylformamide (DMF) at 120°C under nitrogen, using sodium metabisulfite as a catalyst to form the benzimidazole core .
- Step 2 : Introduce the methanamine group via nucleophilic substitution. For instance, react the intermediate with cyanogen bromide (BrCN) followed by reduction with LiAlH4 to yield the primary amine .
- Key Conditions : Nitrogen atmosphere, anhydrous solvents (DMF or DMSO), and temperatures between 80–120°C are critical for optimal yields (typically 70–92%) .
Q. How is the compound characterized post-synthesis?
- Methodological Answer :
- 1H/13C-NMR : Confirm fluorine-induced deshielding patterns (e.g., aromatic protons at δ 7.2–8.1 ppm) and the methanamine group (δ 3.5–4.0 ppm) .
- Mass Spectrometry (MS) : Look for molecular ion peaks at m/z 214.1 (C8H7F2N3) and fragmentation patterns consistent with the difluoro-benzimidazole backbone .
- Elemental Analysis : Verify %C, %H, and %N within ±0.3% of theoretical values .
Q. What solvents and bases are optimal for functionalizing the methanamine group?
- Methodological Answer :
- Nucleophilic Substitution : Use polar aprotic solvents (DMF, DMSO) with bases like K2CO3 or Cs2CO3 to deprotonate the amine and facilitate alkylation/acylation .
- Schiff Base Formation : Employ ethanol or methanol with catalytic acetic acid for condensation reactions with aldehydes/ketones .
Advanced Research Questions
Q. How can researchers address low yields in fluorinated benzimidazole synthesis?
- Methodological Answer :
- Contradiction Analysis : Fluorine substituents at positions 4 and 6 may sterically hinder cyclization. Mitigate this by:
- Using electron-withdrawing aldehydes (e.g., nitrobenzaldehyde) to stabilize transition states .
- Optimizing reaction time (18–24 hours) and catalyst loading (1.1–1.5 equiv sodium metabisulfite) .
- Alternative Routes : Explore microwave-assisted synthesis to reduce reaction time and improve yields .
Q. What strategies improve regioselectivity in substitution reactions on the benzimidazole core?
- Methodological Answer :
- Directing Groups : Introduce temporary protecting groups (e.g., Boc on the methanamine) to steer electrophilic substitution to the C-5 position .
- Metal Catalysis : Use Pd-catalyzed C–H activation for selective functionalization at electron-deficient positions (e.g., C-4/C-6 fluorines enhance para-directing effects) .
Q. How do substituents on the benzimidazole ring influence biological activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies :
- Fluorine Atoms : Enhance metabolic stability and lipophilicity (logP ~2.1), improving blood-brain barrier penetration .
- Methanamine Group : Acts as a hydrogen-bond donor, critical for kinase inhibition (e.g., IC50 < 100 nM in JAK2 assays) .
- Experimental Design : Compare IC50 values of analogs using enzyme-linked immunosorbent assays (ELISA) and molecular docking simulations .
Data Contradiction and Analysis
Q. Why do some studies report conflicting melting points for fluorinated benzimidazoles?
- Analysis :
- Impurity Effects : Variations in recrystallization solvents (e.g., isopropyl alcohol vs. ethanol) can alter purity and melting points by 5–10°C .
- Polymorphism : Fluorine’s electronegativity may induce different crystalline forms. Use differential scanning calorimetry (DSC) to confirm polymorphic behavior .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
